4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
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Overview
Description
[4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER is a complex organic compound characterized by its unique triazacyclopenta[cd]azulene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired triazacyclopenta[cd]azulene core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
[4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of [4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-BROMOPHENYL)-1-[(5-PHENYL-2H-TETRAAZOL-2-YL)METHYL]-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE]
- [N-{[4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-1,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-2-YL]METHYL}-4-METHOXYANILINE]
Uniqueness
The uniqueness of [4-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULEN-1-YL]METHYL PHENYL ETHER lies in its specific triazacyclopenta[cd]azulene core and the presence of both bromophenyl and phenyl ether groups. This combination of structural features imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H20BrN3O |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C22H20BrN3O/c23-17-11-9-16(10-12-17)20-14-26-22-19(20)8-4-5-13-25(22)21(24-26)15-27-18-6-2-1-3-7-18/h1-3,6-7,9-12,14H,4-5,8,13,15H2 |
InChI Key |
OPVUTLKUAZYANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Br)COC5=CC=CC=C5 |
Origin of Product |
United States |
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